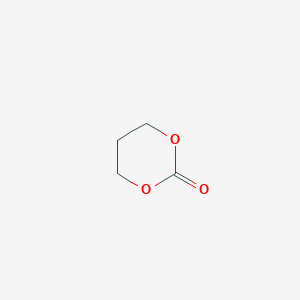

1,3-Dioxan-2-one

Cat. No. B034567

Key on ui cas rn:

31852-84-3

M. Wt: 102.09 g/mol

InChI Key: YFHICDDUDORKJB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

8.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

8.52 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 140° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at 80° C. overnight under a slow nitrogen

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the acetic acid and acetic anhydride distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

180 mL of tetrahydrofuran/water (85/15; v/v) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drop to 60° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min the reaction mixture was transferred to a round bottom flask

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed under vacuum on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (300 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCCO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

8.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

8.52 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 140° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at 80° C. overnight under a slow nitrogen

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the acetic acid and acetic anhydride distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

180 mL of tetrahydrofuran/water (85/15; v/v) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drop to 60° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min the reaction mixture was transferred to a round bottom flask

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed under vacuum on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (300 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCCO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

8.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

8.52 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 140° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at 80° C. overnight under a slow nitrogen

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the acetic acid and acetic anhydride distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

180 mL of tetrahydrofuran/water (85/15; v/v) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drop to 60° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min the reaction mixture was transferred to a round bottom flask

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed under vacuum on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (300 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCCO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

8.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

8.52 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCCO1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 140° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at 80° C. overnight under a slow nitrogen

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum

|

|

Duration

|

18 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the acetic acid and acetic anhydride distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

180 mL of tetrahydrofuran/water (85/15; v/v) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drop to 60° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min the reaction mixture was transferred to a round bottom flask

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tetrahydrofuran was removed under vacuum on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (300 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a "d" fritted glass funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent distilled from the oligomer by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(OCCCO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |